molecular formula C33H41N3O5 B12786093 Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))- CAS No. 132565-19-6

Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-

Cat. No.: B12786093
CAS No.: 132565-19-6
M. Wt: 559.7 g/mol
InChI Key: MRLZHJSWDCUIEE-IAPQBRSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R,2R,4S*),2alpha,3alpha))-" is a structurally complex carbamic acid ester characterized by:

  • A central pentyl backbone with hydroxyl and oxo groups.
  • Substituents including a 3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl moiety and bis(phenylmethyl) groups.
  • A 1,1-dimethylethyl (tert-butyl) ester group, enhancing steric protection and metabolic stability.
  • Defined stereochemistry at multiple centers: (1S-(1a(1R,2R,4S*),2alpha,3alpha)), critical for biological activity and intermolecular interactions .

Carbamic acid esters are widely utilized as prodrugs due to their hydrolysis into active amines under physiological conditions. The tert-butyl ester group in this compound likely delays hydrolysis, prolonging bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indene derivative: This involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxy groups.

    Coupling with the pentyl chain: The indene derivative is then coupled with a pentyl chain containing phenylmethyl groups.

    Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phenylmethyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the amino groups would yield amines.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity
Carbamic acid derivatives have shown promise in cancer therapy. For instance, modifications of natural compounds like betulinic acid with carbamate groups have resulted in enhanced anticancer properties. Studies indicate that these derivatives exhibit increased potency while maintaining lower cytotoxicity compared to their parent compounds . The incorporation of the carbamate moiety can significantly alter the biological activity of various pharmacophores.

Anti-inflammatory Properties
Certain carbamoylmethyl ester derivatives have been identified as potent anti-inflammatory agents. Research has demonstrated that these compounds effectively inhibit the synthesis of prostaglandin E2, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic benefits in treating inflammatory diseases .

Neuropharmacological Effects
Carbamate esters have been explored as prodrugs for dopaminergic compounds. They are designed to protect parent phenolic structures from metabolic degradation during oral administration. These prodrugs can enhance the bioavailability of active drugs by circumventing first-pass metabolism . The stability of N,N-disubstituted carbamates in physiological conditions further supports their development as therapeutic agents.

The biological activity of carbamic acid derivatives is largely attributed to their structural features:

  • Stability and Reactivity : The resonance stabilization between the amide and carboxyl groups in carbamates contributes to their chemical stability and reactivity towards nucleophiles . This characteristic is crucial for their function as prodrugs or active pharmaceutical ingredients.
  • Binding Affinity : Studies have shown that certain carbamates can bind effectively to biomolecules such as DNA, raising concerns about potential carcinogenic effects while also providing insights into their mechanisms of action in cancer therapy .

Case Studies

StudyCompoundApplicationFindings
N,N-disubstituted carbamate estersProdrug developmentDemonstrated enhanced stability and bioavailability compared to parent compounds.
Carbamoylmethyl estersAnti-inflammatory agentsSignificant inhibition of prostaglandin E2 synthesis with low ulcerogenicity.
Ethyl carbamateCarcinogenic potentialShowed strong binding to DNA; identified as a potent carcinogen in specific animal models.
Betulinic acid derivativesAnticancer activityEnhanced potency and reduced cytotoxicity compared to unmodified compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The presence of multiple functional groups suggests that it could interact with enzymes, receptors, or other biological molecules. These interactions could lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

(R)-(5-Amino-2,3-dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester ()

  • Structure: Simplified aminoindan core with a methyl ester.
  • Synthesis : Resolved via chiral intermediates, emphasizing stereochemical control.

Carbamic Acid, (1,2,3,4-Tetrahydro-8-quinolinyl)-, 1,1-Dimethylethyl Ester ()

  • Structure: Tetrahydroquinolinyl substituent instead of aminoindanol.
  • Properties : Molecular weight 248.32 g/mol, logP ~2.8 (predicted), PSA 52.3 Ų.
  • Functional Relevance: The quinolinyl group may enhance π-π stacking in hydrophobic pockets, but the absence of hydroxyl groups limits hydrogen-bonding capacity compared to the target compound .

4-[4-(4-Substitutedphenyl)-5-Substitutedthiazol-2-yl] Phenylacetic Acid Derivatives ()

  • Structure : Thiazole-phenylacetic acid core with dual COX/antibacterial activity.
  • The target’s aminoindanol and hydroxyl groups may offer superior binding specificity .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound (Predicted) (R)-Aminoindan Methyl Ester Tetrahydroquinolinyl Ester
Molecular Formula C₃₄H₄₅N₃O₆ (est.) C₁₂H₁₆N₂O₂ C₁₄H₂₀N₂O₂
Molecular Weight ~600 g/mol 220.27 g/mol 248.32 g/mol
PSA (Ų) ~150 (est.) 78.5 52.3
logP ~3.5 (est.) 1.2 2.8
Key Functional Groups Bis(phenylmethyl), hydroxyl Methyl ester, aminoindan Tetrahydroquinolinyl

Notes:

  • The target compound’s high PSA and molecular weight suggest lower membrane permeability but enhanced polar interactions.
  • The tert-butyl ester likely improves metabolic stability over methyl esters .

Biological Activity

Carbamic acid derivatives, including the compound “Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-,” have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, discussing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The structural framework of carbamic acid derivatives typically includes a carbonyl group attached to an alkoxy and amino group. This unique configuration allows for enhanced stability and bioactivity compared to other chemical classes. The compound in focus possesses multiple functional groups that may contribute to its biological effects.

Antiamoebic Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antiamoebic properties. For instance, a related carbamate derivative was evaluated for its efficacy against Entamoeba histolytica, the causative agent of amoebiasis. In a study involving an in vivo model with hamsters, doses of 75 and 100 mg/100 g body weight resulted in a reduction of amoebic liver abscesses by 84% and 94%, respectively . This suggests that the carbamate structure can be effective in treating parasitic infections.

Neuropharmacological Effects

Carbamate derivatives are also explored for their neuropharmacological effects. They have been implicated in the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit AChE can enhance neurotransmitter levels in the brain, potentially improving cognitive function .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of carbamate derivatives. In studies assessing genotoxicity using the Ames test, certain carbamate compounds did not induce mutations in bacterial DNA or exhibit toxicity in cultured rat hepatic cells . This indicates a favorable safety profile for these compounds when considering therapeutic applications.

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many carbamates act as inhibitors for key enzymes involved in disease processes. For example, they may inhibit AChE or other proteases that play roles in neurodegeneration and cancer progression.
  • Cell Membrane Penetration : The structural properties of carbamates allow them to penetrate cell membranes effectively, facilitating their action within target cells .
  • Prodrug Characteristics : Some carbamate derivatives function as prodrugs, enhancing the bioavailability and effectiveness of parent compounds by modifying their pharmacokinetic profiles .

Case Studies

Several case studies have highlighted the potential therapeutic applications of carbamic acid derivatives:

  • Alzheimer’s Disease : A study on novel multi-target directed ligands (MTDLs) indicated that specific carbamate derivatives could inhibit beta-secretase activity, a crucial step in amyloid plaque formation associated with Alzheimer’s disease .
  • Antimicrobial Activity : Research has shown that certain carbamate compounds possess antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this carbamic acid derivative in laboratory settings?

  • Methodological Answer: Follow GHS-classified guidelines for acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods to minimize inhalation risks, wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes . Store in ventilated areas away from ignition sources due to potential decomposition into hazardous gases (e.g., NOx) .

Q. How can researchers access reliable physicochemical data for this compound?

  • Methodological Answer: Utilize NIST Standard Reference Database 69 for validated spectral and thermochemical data. Cross-reference with peer-reviewed synthesis studies (e.g., docking simulations in ) to verify stability under varying pH and temperature conditions. Avoid non-curated platforms like Cheméo or LookChem due to insufficient validation .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer: Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry (e.g., 1S-(1a(1R*,2R*,4S*)) configuration). Use HPLC-MS to assess purity (>98%) and detect byproducts. For crystallinity analysis, X-ray diffraction is critical for resolving complex bicyclic moieties .

Advanced Research Questions

Q. How can in silico docking studies optimize this compound’s interaction with biological targets (e.g., Mpro protease)?

  • Methodological Answer: Perform molecular dynamics simulations using software like AutoDock Vina to analyze binding affinities in the active site. Focus on hydrogen bonding between the carbamic ester group and catalytic residues (e.g., His41 in SARS-CoV-2 Mpro). Validate predictions with SPR (surface plasmon resonance) to quantify binding kinetics (e.g., KdK_d < 100 nM) .

Q. What strategies improve synthetic yields of stereochemically complex carbamic acid derivatives?

  • Methodological Answer: Optimize stepwise protection-deprotection sequences. For example, use tert-butyl esters to stabilize intermediates during amide coupling. Catalyze stereoselective steps with chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation. Monitor reaction progress via TLC with ninhydrin staining for amine detection .

Q. How can researchers design derivatives to enhance antimalarial or anticancer activity?

  • Methodological Answer: Introduce bioisosteric replacements (e.g., fluorobenzyl groups) to improve metabolic stability. Test cytotoxicity using MTT assays on HeLa or HepG2 cells. For antimalarial activity, evaluate IC50_{50} against Plasmodium falciparum 3D7 strains. Prioritize derivatives with logP < 5 to ensure blood-brain barrier permeability .

Q. What experimental approaches resolve contradictions in toxicity data across studies?

  • Methodological Answer: Conduct species-specific toxicokinetic profiling (e.g., rodent vs. human hepatocyte models). Use LC-MS/MS to quantify metabolite accumulation (e.g., hydrolyzed inden-1-yl byproducts). Compare in vitro (Ames test) and in vivo (zebrafish embryo) genotoxicity assays to identify false positives .

Properties

CAS No.

132565-19-6

Molecular Formula

C33H41N3O5

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-6-[[(1S,2R,3R)-3-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H41N3O5/c1-33(2,3)41-32(40)35-26(19-22-14-8-5-9-15-22)27(37)20-23(18-21-12-6-4-7-13-21)31(39)36-29-25-17-11-10-16-24(25)28(34)30(29)38/h4-17,23,26-30,37-38H,18-20,34H2,1-3H3,(H,35,40)(H,36,39)/t23-,26+,27+,28-,29+,30-/m1/s1

InChI Key

MRLZHJSWDCUIEE-IAPQBRSKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)N)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.